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Compound of Interest

Compound Name:

2-

(Phenylsulfonylmethyl)benzaldehy

de

Cat. No.: B1589730 Get Quote

2-(Phenylsulfonylmethyl)benzaldehyde is a crystalline organic compound distinguished by

its bifunctional structure, incorporating both a reactive aldehyde and a stable phenyl sulfone

moiety within the same molecule. This unique arrangement, positioned in an ortho

configuration on a benzene ring, renders it a valuable and versatile intermediate in synthetic

organic chemistry.[1] It serves as a sophisticated building block for constructing more complex

molecular architectures, with potential applications spanning the pharmaceutical and

agrochemical industries.[1] This guide provides a comprehensive technical overview of its

chemical identity, a robust protocol for its synthesis, an analysis of its chemical reactivity, and

an exploration of its applications for professionals in research and drug development.

Chemical Identity and Nomenclature
Proper identification is critical for regulatory compliance and scientific communication. The

compound is systematically identified as follows:

IUPAC Name: 2-(Phenylsulfonylmethyl)benzaldehyde

Synonyms: 2-(Benzenesulfonylmethyl)benzaldehyde, 2-Formylbenzyl Phenyl Sulfone[2]

CAS Number: 468751-38-4[2]

Physicochemical Properties
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A summary of the key physicochemical properties of 2-(Phenylsulfonylmethyl)benzaldehyde
is presented below, providing essential data for experimental design and safety considerations.

Property Value Source(s)

Molecular Formula C₁₄H₁₂O₃S [2]

Molecular Weight 260.31 g/mol [2]

Appearance
White to light-green crystalline

powder

Melting Point 141.0 to 145.0 °C [1]

Boiling Point
480.8 °C at 760 mmHg

(Predicted)
[1]

Density 1.278 g/cm³ (Predicted) [1]

Synthesis of 2-
(Phenylsulfonylmethyl)benzaldehyde: A Self-
Validating Protocol
While various synthetic routes can be conceptualized, a highly reliable and scalable method

involves the nucleophilic substitution of a benzyl halide with a sulfinate salt. This Sₙ2 reaction is

efficient and leverages readily available starting materials. The protocol described below is a

two-step process starting from o-tolualdehyde (2-methylbenzaldehyde).

Step 1: Free-Radical Bromination of 2-
Methylbenzaldehyde
The first step is the selective bromination of the benzylic methyl group. This reaction proceeds

via a free-radical mechanism, which is favored for benzylic C-H bonds due to the resonance

stabilization of the resulting benzyl radical.

Causality: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination as it

provides a low, constant concentration of bromine (Br₂), minimizing competitive electrophilic
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addition to the aromatic ring. A radical initiator like AIBN (azobisisobutyronitrile) is required to

start the chain reaction at a moderate temperature.

Experimental Protocol:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 2-methylbenzaldehyde (1.0 eq) in a suitable anhydrous solvent such as

carbon tetrachloride (CCl₄) or acetonitrile.

Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02

eq) to the solution.

Reaction Conditions: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a

sunlamp or a standard 250W laboratory lamp to facilitate radical initiation.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting material is consumed. The byproduct, succinimide, will precipitate as a solid.

Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide.

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any residual

bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-

(bromomethyl)benzaldehyde.[3]

Step 2: Nucleophilic Substitution with Sodium
Benzenesulfinate
The second step involves the formation of the C-S bond to create the sulfone. The benzylic

bromide is an excellent electrophile for Sₙ2 reactions, and sodium benzenesulfinate is a potent

sulfur-centered nucleophile.

Causality: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide

(DMSO) are ideal for Sₙ2 reactions as they solvate the cation (Na⁺) while leaving the

sulfinate anion nucleophile highly reactive. The reaction is typically run at a slightly elevated

temperature to ensure a reasonable reaction rate.

Experimental Protocol:
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Reaction Setup: In a round-bottom flask, dissolve the crude 2-(bromomethyl)benzaldehyde

(1.0 eq) from the previous step in anhydrous DMF.

Reagent Addition: Add sodium benzenesulfinate (1.2 eq) to the solution.

Reaction Conditions: Heat the mixture to 60-70°C and stir until TLC analysis indicates the

complete consumption of the benzyl bromide.

Workup and Purification: Cool the reaction mixture and pour it into ice water to precipitate the

product. Collect the solid by vacuum filtration and wash thoroughly with water to remove

DMF and inorganic salts. The crude product can be purified by recrystallization from a

suitable solvent system (e.g., ethanol/water) to afford pure 2-
(phenylsulfonylmethyl)benzaldehyde as a crystalline solid.

Synthetic Workflow Diagram
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Caption: Synthetic pathway from 2-methylbenzaldehyde.

Analysis of Chemical Reactivity
The reactivity of 2-(phenylsulfonylmethyl)benzaldehyde is governed by the interplay

between its aldehyde and phenylsulfonylmethyl functionalities.

Aldehyde Group: The formyl group (-CHO) is a primary site for nucleophilic addition

reactions. The carbonyl carbon is electrophilic and readily attacked by nucleophiles.

However, its reactivity is somewhat attenuated compared to aliphatic aldehydes. The
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adjacent benzene ring can donate electron density through resonance, which slightly

reduces the partial positive charge on the carbonyl carbon.

Phenylsulfonylmethyl Group: The phenyl sulfone (-SO₂Ph) is a strong electron-withdrawing

group due to the high electronegativity of the oxygen atoms. This has two key effects:

Activation of Benzylic Protons: It increases the acidity of the methylene (-CH₂-) protons,

making them susceptible to deprotonation by a suitable base. The resulting carbanion is

stabilized by the adjacent sulfone group. This allows for subsequent alkylation or

condensation reactions at the benzylic position.

Influence on Aldehyde: The sulfone's inductive electron-withdrawing effect can counteract

the resonance donation from the ring, potentially increasing the electrophilicity of the

nearby aldehyde group.

Aromatic Rings: Both benzene rings can undergo electrophilic aromatic substitution,

although the ring bearing the formyl and sulfonylmethyl groups is deactivated towards this

type of reaction.

Logical Reactivity Diagram

Key Reactivity Sites
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Caption: Functional group interplay and reactivity.

Applications in Drug Development and Research
2-(Phenylsulfonylmethyl)benzaldehyde is primarily utilized as a chemical intermediate in the

synthesis of more complex molecules.[1] While not a direct precursor to a major marketed drug

in the way 2-benzoylbenzaldehyde is for Doxepin, its structural motifs are highly relevant in

medicinal chemistry.[4][5]

Scaffold for Heterocyclic Synthesis: The dual reactivity allows for the construction of novel

heterocyclic ring systems. For example, the aldehyde can be condensed with amines or

hydrazines to form imines or hydrazones, which can then undergo intramolecular cyclization

involving the activated methylene group to form nitrogen-containing heterocycles. Many such

heterocyclic cores, like benzimidazoles and thiosemicarbazones, are known to possess a

wide range of biological activities, including anticancer, anti-HIV, and anticonvulsant

properties.[6]

Source of Bioactive Moieties: Both benzaldehyde and sulfone/sulfonamide structures are

"privileged" scaffolds in drug discovery.

Benzaldehyde Derivatives have demonstrated significant antimicrobial, anti-inflammatory,

and antifungal activities.[7]

Sulfonyl-Containing Compounds are prevalent in agrochemicals and pharmaceuticals due

to their structural stability and strong electron-withdrawing nature, which allows them to act

as hydrogen-bond acceptors and modulate a molecule's pharmacokinetic properties.[8]

Potential as a Pharmaceutical Intermediate: As a building block, it enables the synthesis of

target molecules for screening in various therapeutic areas. The aldehyde provides a handle

for reductive amination to introduce diverse amine side chains, a common strategy in drug

design to modulate receptor binding and solubility.[9]

Conclusion
2-(Phenylsulfonylmethyl)benzaldehyde is a potent synthetic intermediate whose value lies in

the strategic placement of its aldehyde and phenyl sulfone functional groups. This guide has

provided a detailed, scientifically-grounded protocol for its synthesis via a robust two-step
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sequence. Understanding the distinct yet synergistic reactivity of its functional components

allows researchers and drug development professionals to effectively utilize this compound as

a versatile scaffold for the creation of novel and complex molecules with significant potential in

medicinal and materials chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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